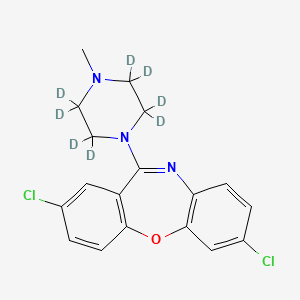
(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VP3.15 is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It is a dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3β. This compound has shown significant potential in neuroprotective and immunomodulatory functions, particularly in the treatment of neurodegenerative diseases such as multiple sclerosis .
Métodos De Preparación
The synthesis of VP3.15 involves the formation of the 5-imino-1,2,4-thiadiazole core. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
Análisis De Reacciones Químicas
VP3.15 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce VP3.15.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
VP3.15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying dual inhibition mechanisms.
Biology: VP3.15 is employed in research on cellular signaling pathways and neuroinflammation.
Medicine: The compound shows promise in treating neurodegenerative diseases, particularly multiple sclerosis, by reducing neuroinflammation and promoting remyelination.
Industry: VP3.15 is explored for its potential in developing new therapeutic agents and drug formulations
Mecanismo De Acción
VP3.15 exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3β. This dual inhibition leads to reduced neuroinflammation and neuronal loss. The compound crosses the blood-brain barrier, allowing it to act directly on the central nervous system. It modulates immune responses and promotes the proliferation and differentiation of oligodendroglial precursors, thereby preserving myelin and axonal integrity .
Comparación Con Compuestos Similares
VP3.15 is unique due to its dual inhibition mechanism. Similar compounds include:
TDZD-8: A covalent reversible inhibitor of glycogen synthase kinase 3β.
VP0.7: Another substrate competitive inhibitor of glycogen synthase kinase 3β.
Compared to these compounds, VP3.15 has a higher safety profile, better pharmacodynamic and pharmacokinetic properties, and the ability to cross the blood-brain barrier .
Propiedades
Fórmula molecular |
C20H22N4OS |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clave InChI |
DUDNZBPCJBAIFT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




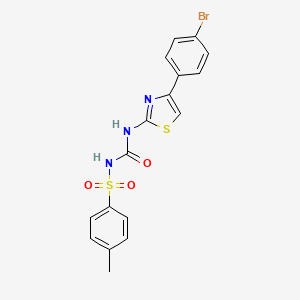
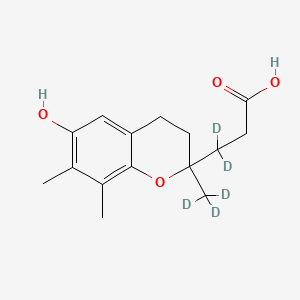
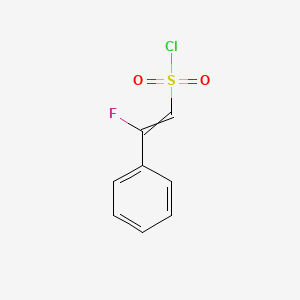
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)


![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
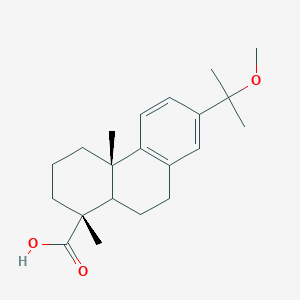
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
